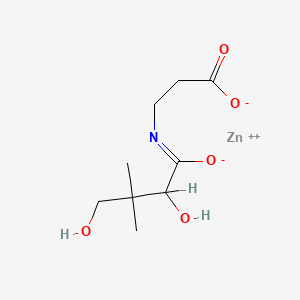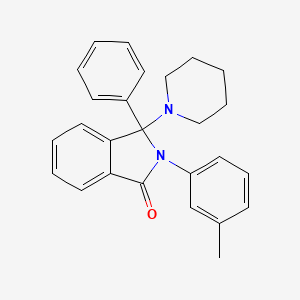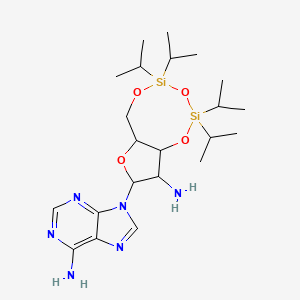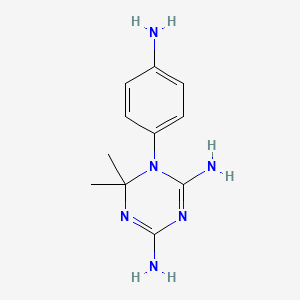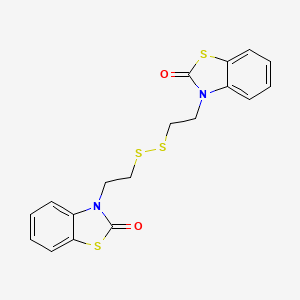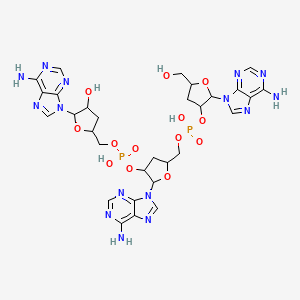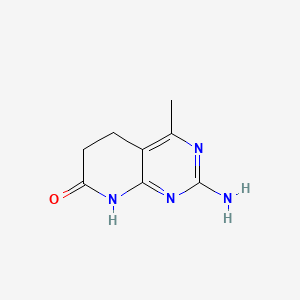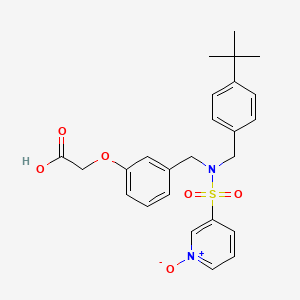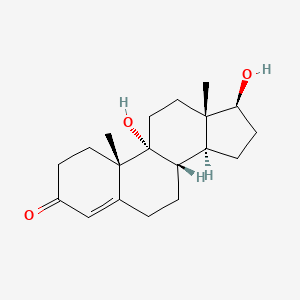
(17|A)-9,17-dihydroxyandrost-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17|A)-9,17-dihydroxyandrost-4-en-3-one is a steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by the presence of hydroxyl groups at the 9th and 17th positions and a ketone group at the 3rd position on the androstane skeleton. It is known for its significant biological activities and is often studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (17|A)-9,17-dihydroxyandrost-4-en-3-one typically involves multiple steps starting from simpler steroidal precursors. One common method includes the hydroxylation of androst-4-en-3-one at the 9th and 17th positions. This can be achieved using reagents such as osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) to introduce the hydroxyl groups. The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve biotechnological approaches using microbial fermentation. Specific strains of microorganisms, such as certain species of fungi or bacteria, can be engineered to produce the compound through biotransformation of precursor steroids. This method is advantageous due to its efficiency and eco-friendliness compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(17|A)-9,17-dihydroxyandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group at the 3rd position can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological activities and applications.
Applications De Recherche Scientifique
(17|A)-9,17-dihydroxyandrost-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in cellular processes and its effects on various biological pathways.
Medicine: It has potential therapeutic applications in the treatment of hormonal disorders and certain cancers.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of (17|A)-9,17-dihydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. By binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androst-4-en-3-one: Lacks the hydroxyl groups at the 9th and 17th positions.
9-hydroxyandrost-4-en-3-one: Has a hydroxyl group only at the 9th position.
17-hydroxyandrost-4-en-3-one: Has a hydroxyl group only at the 17th position.
Uniqueness
(17|A)-9,17-dihydroxyandrost-4-en-3-one is unique due to the presence of hydroxyl groups at both the 9th and 17th positions, which significantly influences its biological activity and potential therapeutic applications. This dual hydroxylation pattern distinguishes it from other similar compounds and contributes to its specific interactions with molecular targets.
Propriétés
Numéro CAS |
18841-73-1 |
|---|---|
Formule moléculaire |
C19H28O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(8S,9R,10S,13S,14S,17S)-9,17-dihydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-16,21-22H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19+/m0/s1 |
Clé InChI |
UKICFXLKLKVHMC-KOUJMVCDSA-N |
SMILES isomérique |
C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@@]43C)O |
SMILES canonique |
CC12CCC3(C(C1CCC2O)CCC4=CC(=O)CCC43C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


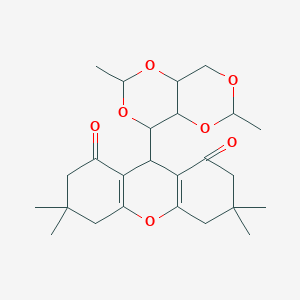
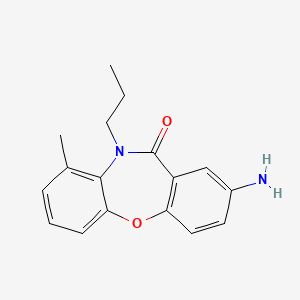
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)

